1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Molecular Formula

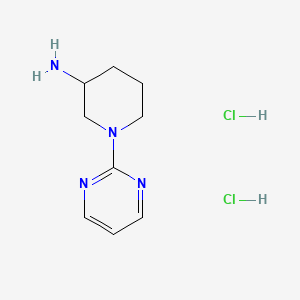

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-pyrimidin-2-ylpiperidin-3-amine dihydrochloride , reflecting its structural hierarchy. The parent structure, piperidin-3-amine, consists of a six-membered saturated ring (piperidine) with an amine group (-NH~2~) at the third carbon. The pyrimidin-2-yl substituent attaches to the first nitrogen atom of the piperidine ring, forming a secondary amine linkage. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules ionically bonded to the base compound, likely protonating basic nitrogen centers.

The molecular formula of the base compound is C~9~H~14~N~4~ , with a molar mass of 178.23 g/mol . Upon salt formation, the formula expands to C~9~H~14~N~4~·2HCl , yielding a molecular weight of 251.15 g/mol (178.23 + 2×36.46). This stoichiometry aligns with the compound’s synthesis as a dihydrochloride salt, a common formulation to enhance stability and solubility in aqueous media.

The nomenclature adheres to IUPAC guidelines by prioritizing the piperidine backbone as the parent structure, with substituents ordered alphabetically and locants assigned to minimize numerical indices.

Structural Features and Conformational Analysis

The molecule comprises two heterocyclic systems: a pyrimidine ring and a piperidine ring . The pyrimidine moiety is an aromatic six-membered ring containing nitrogen atoms at the 1- and 3-positions, while the piperidine ring is a saturated six-membered amine. The pyrimidin-2-yl group bonds to the piperidine’s nitrogen atom at position 1, creating a planar, electron-deficient aromatic system adjacent to a flexible aliphatic amine scaffold.

Conformational preferences in the piperidine ring are influenced by steric and electronic factors. In its free base form, the piperidine adopts a chair conformation , minimizing torsional strain. Substituents at the 1- and 3-positions (pyrimidin-2-yl and -NH~2~, respectively) occupy equatorial positions to reduce 1,3-diaxial interactions. Quantum mechanical calculations suggest that protonation at the amine group induces slight flattening of the piperidine ring, enhancing hydrogen-bonding potential with counterions or solvent molecules.

The pyrimidine ring’s rigidity contrasts with the piperidine’s flexibility, creating a bifunctional molecular architecture . Key structural parameters include:

Hydrogen-bonding capacity arises from the primary amine (-NH~2~) and the pyrimidine’s nitrogen lone pairs. These sites facilitate interactions with biological targets or crystallization solvents, as evidenced by the compound’s solubility profile.

Protonation States and Salt Formation Characteristics

The dihydrochloride salt forms via protonation at two basic nitrogen centers. Piperidine’s aliphatic amine at position 3 (pK~a~ ~10–11) is the primary protonation site, converting -NH~2~ to -NH~3~+~. The second proton likely associates with the pyrimidine’s N-1 atom (pK~a~ ~1–2), though its lower basicity suggests partial protonation under physiological conditions. This dual protonation confers a +2 charge on the molecule, balanced by two chloride ions.

Salt formation significantly alters physicochemical properties:

| Property | Base Form | Dihydrochloride Salt | Source |

|---|---|---|---|

| Solubility in Water | Low | High | |

| Melting Point | Not reported | >200°C (decomposes) | |

| Crystalline Structure | Amorphous | Hygroscopic |

Protonation at the pyrimidine nitrogen disrupts aromaticity, increasing reactivity toward electrophilic substitution. However, the conjugated π-system partially stabilizes the positive charge, as evidenced by the salt’s stability under ambient conditions. Storage recommendations for the dihydrochloride form emphasize desiccation and inert atmospheres to prevent deliquescence and hydrolysis.

Eigenschaften

Molekularformel |

C9H16Cl2N4 |

|---|---|

Molekulargewicht |

251.15 g/mol |

IUPAC-Name |

1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H |

InChI-Schlüssel |

LRWODEIDZMIFHC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrogenation of Pyrimidine Derivatives

- The starting material is often a pyrimidine-substituted pyridine or related heterocycle.

- Hydrogenation is carried out in the presence of supported metal catalysts such as palladium on carbon, cobalt, ruthenium, or nickel nanocatalysts.

- Reaction conditions typically involve moderate temperatures (e.g., 25–70 °C) and hydrogen pressures adjusted to optimize conversion while minimizing side reactions.

- The choice of solvent can vary but often includes methanol or tetrahydrofuran (THF), which provide good solubility and compatibility with the catalyst.

Formation of 3-Aminopiperidine Intermediate

- The 3-aminopiperidine moiety can be prepared by reduction of 3-aminopyridine derivatives or by ring transformation of diaminopentanoate precursors.

- A patented method describes the synthesis of (R)-3-aminopiperidine dihydrochloride involving:

- Treatment of 3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride (LiAlH4) in THF at 25–35 °C.

- Subsequent heating at 55–65 °C to complete reduction.

- Isolation of the dihydrochloride salt by filtration.

- The 3-aminopiperidin-2-one hydrochloride precursor is synthesized by reacting methyl 2,5-diaminopentanoate dihydrochloride with sodium methoxide in methanol at low temperatures (-10 to 0 °C), followed by acetyl chloride addition to form the hydrochloride salt.

Coupling to Pyrimidin-2-yl Group

- The piperidin-3-amine intermediate is then coupled to the pyrimidin-2-yl moiety, often via nucleophilic substitution or condensation reactions.

- Reaction conditions are optimized to maintain the integrity of both functional groups.

- The final product is isolated as the dihydrochloride salt to improve aqueous solubility and stability.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Synthesis of 3-aminopiperidin-2-one hydrochloride | Sodium methoxide (1.5–3 eq), methyl 2,5-diaminopentanoate dihydrochloride (1 eq) | -10 to 0 | Methanol | Formation of intermediate lactam |

| Acetyl chloride addition | Acetyl chloride (1.0–2.0 eq) | 5 to 15 | Methanol, methyl tert-butyl ether | Formation of hydrochloride salt |

| Reduction to 3-aminopiperidine | Lithium aluminum hydride (1.5–2.0 eq) | 25 to 65 | Tetrahydrofuran | Two-step reduction with heating |

| Hydrogenation of pyrimidine derivative | Pd/C or Ni, Co, Ru catalysts; H2 gas | 25 to 70 | Methanol or THF | Catalytic hydrogenation |

| Salt formation | Concentrated hydrochloric acid | Ambient | Methanol or mixed solvents | Formation of dihydrochloride salt |

Purification and Characterization

- The dihydrochloride salt is typically isolated by filtration after reaction completion.

- Purity is assessed using chromatographic techniques such as HPLC.

- Enantiomeric excess (e.e.) can be enhanced by salt formation with chiral acids or recrystallization steps if chiral purity is required.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Starting materials | Pyrimidine derivatives, 3-aminopyridine | Commercially available or synthesized |

| Catalysts | Pd/C, Ni, Co, Ru nanocatalysts | Choice affects yield and selectivity |

| Reducing agents | Lithium aluminum hydride | Used for lactam reduction |

| Solvents | Methanol, tetrahydrofuran, MTBE | Selected for solubility and reaction compatibility |

| Temperature range | -10 °C to 70 °C | Step-dependent |

| Hydrogen pressure | Moderate (varies by catalyst and scale) | Optimized for each catalyst |

| Salt formation | Concentrated HCl | Forms dihydrochloride salt for stability |

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

The compound 1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and documented case studies.

Medicinal Chemistry

This compound is primarily explored for its potential therapeutic effects. Key areas of research include:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary research suggests that the compound may protect neuronal cells from damage, potentially through modulation of neuroinflammatory pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in critical metabolic pathways. For example:

- Kinase Inhibition : It has been investigated as a potential inhibitor of certain kinases, which play pivotal roles in cell signaling and cancer progression. In vitro assays have demonstrated effective inhibition of target kinases, leading to reduced proliferation of cancer cells .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against several viral strains. The mechanism appears to involve interference with viral replication processes, making it a candidate for further exploration in antiviral drug development .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant reductions in cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to analyze apoptosis markers, revealing that the compound effectively triggered apoptotic pathways in treated cells .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral assessments and histological analyses confirmed its neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Wirkmechanismus

The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Pyrimidine Substitution Patterns

Key Comparison Points :

- 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride (CAS 1354950-57-4): Structural Difference: Pyrimidine substitution at the 4-position instead of 2-position. Molecular Formula: Identical to the target compound (C₉H₁₆Cl₂N₄).

- Implications: Increased steric bulk and electron-withdrawing effects could modulate solubility and receptor interactions .

Ring Size Variations: Piperidine vs. Diazepane

Salt Form and Stereochemical Differences

- N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride (CAS 69385-85-9): Structural Difference: Mono-hydrochloride salt instead of dihydrochloride.

- (S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride (CAS 1439894-62-8): Structural Difference: Chiral specificity (S-enantiomer). Implications: Potential differences in biological activity due to stereospecific interactions .

Substituent Modifications on the Piperidine Ring

- 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride (CAS 1044769-61-0):

Data Tables

Table 1: Structural and Chemical Comparison of Key Analogs

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature | Salt Form | Notable Property |

|---|---|---|---|---|---|

| Target Compound | 1439894-62-8* | C₉H₁₆Cl₂N₄ | Pyrimidin-2-yl, piperidine-3-amine | Dihydrochloride | Chiral specificity (S-enantiomer) |

| 1-(Pyrimidin-4-yl)piperidin-3-amine diHCl | 1354950-57-4 | C₉H₁₆Cl₂N₄ | Pyrimidin-4-yl substitution | Dihydrochloride | Positional isomer |

| 1-(Pyrimidin-2-yl)-1,4-diazepane diHCl | 21279-58-3 | C₉H₁₆Cl₂N₄ | 7-membered diazepane ring | Dihydrochloride | Increased flexibility |

| N-(Piperidin-3-yl)pyrimidin-2-amine HCl | 69385-85-9 | C₉H₁₄ClN₅ | Mono-hydrochloride salt | Hydrochloride | Lower solubility |

| 1-(4-Fluorobenzyl)piperidin-3-amine diHCl | 1044769-61-0 | C₁₂H₁₇Cl₂FN₂ | 4-fluorobenzyl substituent | Dihydrochloride | Enhanced hydrophobicity |

*Note: CAS numbers may vary for racemic mixtures or non-chiral forms.

Critical Analysis of Available Data

- These risks may extrapolate to the 3-amine derivative, warranting caution.

- Research Gaps: No comparative studies on pharmacokinetics, toxicity, or bioactivity were identified in the evidence. Structural inferences dominate this analysis.

Biologische Aktivität

1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- CAS Number : 1185136-14-4

- Molecular Formula : C8H11Cl2N3

- Molecular Weight : 220.10 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer and inflammatory pathways, such as cyclin-dependent kinases (CDKs) and lipoxygenases.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cell signaling pathways that are critical for cell growth and survival.

Anticancer Activity

This compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it was tested against FaDu hypopharyngeal tumor cells and showed enhanced cytotoxicity compared to established chemotherapeutics like bleomycin .

Antioxidant Properties

Research indicates that the compound has antioxidant capabilities, which contribute to its protective effects against oxidative stress-related diseases. In comparative studies, it demonstrated significant radical scavenging activity .

Antimicrobial Activity

The compound also displays antimicrobial properties, making it a candidate for further development in treating infections. Its efficacy against specific bacterial strains has been documented, although further studies are warranted to elucidate its full potential in this area .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The results indicated that modifications to the piperidine ring significantly enhanced anticancer activity, suggesting that this compound could serve as a scaffold for developing potent anticancer agents .

Study 2: Antioxidant Activity Evaluation

In a recent evaluation of antioxidant activities among various pyrimidine derivatives, this compound was found to exhibit considerable activity, comparable to Trolox (a standard antioxidant). The compound's ability to reduce oxidative stress markers in cellular models highlights its therapeutic potential in managing oxidative stress-related disorders .

Data Table: Biological Activities Summary

Q & A

Q. What are the critical safety protocols for handling 1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride in laboratory settings?

- Answer:

- Hazard Identification : The compound is classified under GHS as:

- Acute oral toxicity (Category 4, H302),

- Skin irritation (Category 2, H315),

- Serious eye irritation (Category 2A, H319),

- Respiratory irritation (H335) .

- Exposure Control :

- Use fume hoods for dust/aerosol prevention and wear NIOSH/EU-compliant PPE:

- Face shields, safety goggles, chemical-resistant gloves (e.g., nitrile), and lab coats .

- Avoid skin/eye contact; wash hands after handling .

- Emergency Measures :

- For inhalation, move to fresh air; for skin/eye exposure, rinse with water for ≥15 minutes .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Answer:

- Analytical Methods :

- NMR Spectroscopy : Compare proton/carbon shifts to reference spectra for pyrimidine and piperidine moieties.

- HPLC/MS : Quantify purity (>95%) and detect impurities using reverse-phase chromatography .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles/geometry .

- Physical Characterization :

- Measure decomposition temperature (if available) via TGA/DSC to assess thermal stability .

Advanced Research Questions

Q. What experimental strategies are recommended to study the compound’s stability under varying pH or solvent conditions?

- Answer:

- Stability Testing :

- pH-Dependent Studies : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals.

- Solvent Compatibility : Test solubility/stability in polar (e.g., water, DMSO) vs. nonpolar solvents (e.g., THF) .

- Degradation Analysis :

- Use LC-MS to identify decomposition products (e.g., pyrimidine cleavage or piperidine ring oxidation) .

- Storage Optimization :

- Store in anhydrous, inert conditions (argon/vacuum) at room temperature to prevent hygroscopic degradation .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, log P) of this compound?

- Answer:

- Experimental Validation :

- Water Solubility : Use shake-flask method with UV-Vis quantification at saturation .

- log P Determination : Perform octanol-water partitioning via HPLC retention time correlation .

- Computational Modeling :

- Predict log P and pKa using software like ACD/Labs or ChemAxon to cross-validate experimental data.

- Literature Cross-Referencing :

- Compare results with structurally analogous compounds (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine derivatives) .

Q. What methodologies are suitable for investigating the compound’s potential as a kinase inhibitor or receptor ligand?

- Answer:

- In Silico Screening :

- Perform molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., EGFR, JAK2) using PyMOL for visualization .

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC50 values .

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs) .

- Structure-Activity Relationship (SAR) :

- Synthesize analogs (e.g., pyridine/pyrazine substitutions) to assess pharmacophore contributions .

Data Contradiction Analysis

Q. How should researchers address gaps in toxicological data (e.g., mutagenicity, carcinogenicity) for this compound?

- Answer:

- Tiered Testing :

- Ames Test : Assess bacterial reverse mutation (OECD 471) for mutagenicity .

- In Vitro Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells to determine IC50 and apoptotic pathways .

- Regulatory Alignment :

- Follow OECD/ICH guidelines for preclinical safety testing if the compound advances to drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.